molecular formula C20H17N3O4S B6561222 N-(3,4-dimethoxyphenyl)-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide CAS No. 1021256-82-5

N-(3,4-dimethoxyphenyl)-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide

Cat. No.: B6561222
CAS No.: 1021256-82-5
M. Wt: 395.4 g/mol
InChI Key: XPKKOFBOPRLGAH-UHFFFAOYSA-N
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Description

The compound appears to contain a 3,4-dimethoxyphenyl group , which is a phenyl ring with two methoxy groups attached at the 3 and 4 positions. This group is often found in various bioactive compounds and pharmaceuticals .

Mechanism of Action

The mechanism of action would depend on the biological or chemical system in which the compound is used. For example, 3,4-dimethoxyphenethylamine, a compound with a similar 3,4-dimethoxyphenyl group, has some activity as a monoamine oxidase inhibitor .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the presence of the 3,4-dimethoxyphenyl group, it could be of interest in the development of new pharmaceuticals or bioactive compounds .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-26-14-8-7-12(9-15(14)27-2)22-17(24)10-23-11-21-18-13-5-3-4-6-16(13)28-19(18)20(23)25/h3-9,11H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKKOFBOPRLGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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